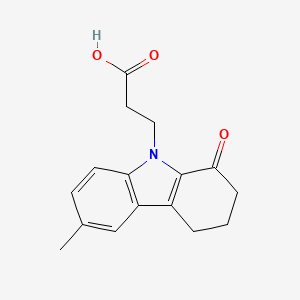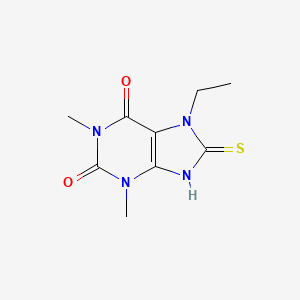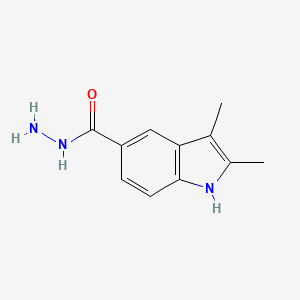
(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine" involves various strategies, as seen in the provided papers. For instance, a novel pyridine-containing aromatic dianhydride monomer was synthesized through a multi-step process involving nitro displacement, acidic hydrolysis, and cyclodehydration . Another approach for synthesizing pyridinyl compounds involved oxidative C–H functionalization using phenyliodine(III) bis(trifluoroacetate) as the oxidant, which is a metal-free method with a broad substrate scope and short reaction times . Additionally, the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine was achieved by reacting a chlorophenyl-pyridinyl compound with various thioureas in isopropanol .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various analytical techniques. In the case of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates, the structures were confirmed by IR, ^1H NMR, ^13C NMR, ESI-MS, and elemental analysis . These techniques are crucial for establishing the identity and purity of the synthesized molecules, which is essential for further applications in pharmaceutical and material sciences.
Chemical Reactions Analysis
The reactivity of pyridinyl compounds can be quite diverse. For example, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involved a low-temperature aryl bromide-to-alcohol conversion, while other derivatives required more complex reactions such as Baeyer-Villiger oxidation or intramolecular Friedel-Crafts cyclization . These reactions demonstrate the versatility of pyridinyl compounds in chemical synthesis and their potential as intermediates for developing novel materials and drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized polyimides containing pyridine moieties were remarkable. They exhibited good solubility in aprotic solvents, high thermal stability with glass transition temperatures ranging from 221–278°C, and excellent mechanical properties with tensile strengths of 72.8–104.4 MPa . The pyridinols synthesized in another study were found to be stable to air oxidation and showed potent antioxidant properties, which could be valuable in pharmaceutical applications .
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis Applications :
- It has been used in the synthesis of Schiff bases containing an indole core, which have applications as catalysts in Suzuki–Miyaura coupling and allylation reactions (Singh, Saleem, Pal, & Singh, 2017).
- In another study, it served as a ligand in the synthesis of copper(I) complexes, which are interesting for their redox behavior and potential application in material science (Dehghanpour, Bouslimani, Welter, & Mojahed, 2007).
Structural and Molecular Analysis :
- Research has been conducted on the structural analysis of compounds containing this moiety, such as in the study of its crystal structure and molecular conformation (Wang, Gao, Ye, Wu, & Zhu, 2012).
- Another study focused on diiron(III) complexes of tridentate 3N ligands as functional models for methane monooxygenases, illustrating the potential of such ligands in modeling complex biochemical processes (Sankaralingam & Palaniandavar, 2014).
Chemical Reactivity and Properties :
- Research on N,N' bidentate ligands with this chemical structure has contributed to the understanding of diastereospecific and diastereoselective syntheses of Ruthenium(II) complexes, which are important in coordination chemistry (Gómez, García-Herbosa, Cuevas, Arnaiz, Carbayo, Muñoz, Falvello, & Fanwick, 2006).
- It has also been used in studies exploring the metal ion-mediated amine-imine interconversion in ligands, which is critical for understanding the reactivity and applications of such ligands in various chemical contexts (Bag, Barman, & Pal, 2020).
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-7-3-6-13(15(14)19-2)11-17-10-12-5-4-8-16-9-12/h3-9,17H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNGBRQVAALBDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360089 |
Source


|
| Record name | (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine | |
CAS RN |
355383-37-8 |
Source


|
| Record name | (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)

![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)









